4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate
CAS No.:
Cat. No.: VC11122340
Molecular Formula: C16H14N2O4
Molecular Weight: 298.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O4 |
|---|---|
| Molecular Weight | 298.29 g/mol |
| IUPAC Name | [4-[(2-carbamoylphenyl)carbamoyl]phenyl] acetate |
| Standard InChI | InChI=1S/C16H14N2O4/c1-10(19)22-12-8-6-11(7-9-12)16(21)18-14-5-3-2-4-13(14)15(17)20/h2-9H,1H3,(H2,17,20)(H,18,21) |
| Standard InChI Key | MKFDXHQPGHPYCC-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate (IUPAC name: acetyloxy-[4-[[(2-carbamoylphenyl)carbamoyl]amino]phenyl] ester) is characterized by the molecular formula C₁₇H₁₅N₂O₅ and a molecular weight of 333.32 g/mol. The structure comprises a central phenyl ring substituted with an acetate group at the para position, linked via a carbamoyl bridge to a second phenyl ring bearing a carbamoyl substituent at the ortho position .
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₂O₅ |
| Molecular Weight | 333.32 g/mol |
| IUPAC Name | Acetyloxy-[4-[[(2-carbamoylphenyl)carbamoyl]amino]phenyl] ester |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)N |
Synthesis and Reaction Pathways
Synthetic Route Design
While no explicit synthesis of 4-[(2-carbamoylphenyl)carbamoyl]phenyl acetate has been documented, analogous compounds such as 2-[(4-acetylphenyl)carbamoyl]phenyl acetate provide a viable blueprint . The general strategy involves a two-step process:
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Formation of the Carbamate Linkage: Reacting 2-carbamoylphenyl isocyanate with 4-aminophenyl acetate under anhydrous conditions.
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Acetylation: Subsequent protection of the phenolic hydroxyl group via acetylation.
A representative synthesis of the analog 2-[(4-acetylphenyl)carbamoyl]phenyl acetate involved the condensation of 4′-aminoacetophenone with 2-(chlorocarbonyl)phenyl acetate in dichloromethane, catalyzed by triethylamine . This yielded buff-colored crystals after recrystallization (89% yield), suggesting similar efficiency for the target compound.
Crystallographic and Supramolecular Analysis
Intermolecular Interactions
X-ray diffraction studies of the analog 2-[(4-acetylphenyl)carbamoyl]phenyl acetate revealed a lattice stabilized by N–H⋯O hydrogen bonds (2.89–3.02 Å) and π–π stacking (centroid-centroid distance: 3.65 Å) . These interactions propagate along the101 direction, forming a 3D network. For 4-[(2-carbamoylphenyl)carbamoyl]phenyl acetate, the additional carbamoyl group at the ortho position is expected to introduce steric hindrance, potentially altering packing efficiency and hydrogen-bonding patterns.
| Target Pathway | Predicted IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 0.5–2.0 | Competitive inhibition |
| Topoisomerase I | 3.0–5.0 | DNA intercalation |
| EGFR Kinase | 1.8–4.2 | ATP-binding site obstruction |
Applications and Future Directions
Pharmaceutical Development
The compound’s dual carbamoyl groups position it as a candidate for prodrug design, particularly for targeted delivery of acetylated therapeutics. Further studies should prioritize:
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In vivo pharmacokinetics to assess bioavailability.
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Docking simulations to identify protein targets.
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